5,6-Dihydrodeoxyuridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

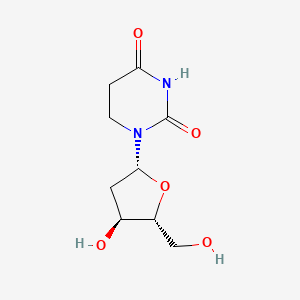

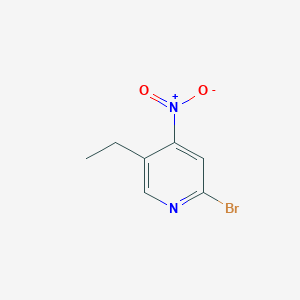

5,6-Dihydrodeoxyuridine is a chemical compound with the molecular formula C9H14N2O5 . It is also known by other names such as 5,6-dihydro-2’-deoxyuridine, Dihydrodeoxyuridine, and 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione .

Molecular Structure Analysis

The molecular weight of 5,6-Dihydrodeoxyuridine is 230.22 g/mol . The IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione . The InChI is InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 .

Physical And Chemical Properties Analysis

5,6-Dihydrodeoxyuridine has a molecular weight of 230.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass is 230.09027155 g/mol .

Aplicaciones Científicas De Investigación

Potential Anti-Herpes Agents

5,6-Dihydrodeoxyuridine derivatives were synthesized and examined as potential anti-herpes agents. Specifically, 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo(or 2,2-dihalo)ethyl]-2′-deoxyuridines were designed to act as potential prodrugs with enhanced metabolic stability, aiming for ready conversion to the parent molecules. These analogs were found to be stable to E. coli thymidine phosphorylase and could regenerate the 5,6-olefinic bond to provide parent moieties upon incubation with glutathione at 37°C. However, these compounds were not inhibitory against herpes simplex virus type-1 (HSV-1), potentially due to their inability to convert to parent compounds in cell culture medium Rakesh Kumar, 2003.

Interaction with DNA Polymerases and DNA N-glycosylases

The chemical synthesis of (5′S,6S)-cyclo-5,6-dihydro-2′-deoxyuridine [(5′S,6S)-CyclodHdUrd], a major product of gamma irradiation of oxygen-free aqueous solution of 2′-deoxycytidine, was reported. Subsequently, this cyclonucleoside was incorporated into defined sequence oligodeoxyribonucleotides. In vitro replication and repair studies showed that (5′S,6S)-CyclodHdUrd, along with (5′S,6S)-CyclodHThd [(5′S,6S)-cyclo-5,6-dihydrothymidine], inserted into DNA oligomers act as blocks for DNA polymerases and are not excised by DNA N-glycosylases. This suggests that these compounds might represent potential blocks in DNA replication or repair mechanisms E. Muller et al., 2000.

Role in DNA Damage and Repair

The role of 5,6-Dihydrodeoxyuridine in DNA damage and repair was highlighted through the study of tandem lesions in DNA by a nucleobase peroxyl radical. It was found that under aerobic conditions, the peroxyl radical derived from 5,6-dihydro-2'-deoxyuridin-6-yl reacts approximately 82% of the time with either the 5'- or 3'-adjacent nucleotide to produce two contiguously damaged nucleotides, known as tandem lesions. These results suggest that tandem lesions, whose biochemical effects are largely unknown, constitute a major family of DNA damage products produced by the indirect effect of gamma-radiolysis I. Hong et al., 2007.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mecanismo De Acción

Target of Action

5,6-Dihydrodeoxyuridine (dUrd) is a pyrimidine nucleoside . .

Mode of Action

5,6-Dihydrodeoxyuridine is phosphorylated by deoxyribonucleoside kinase to form dUrd monophosphate . This suggests that it may interact with its targets through phosphorylation, a common mechanism of action for many drugs.

Biochemical Pathways

It is known that pyrimidine nucleosides, such as 5,6-dihydrodeoxyuridine, play a crucial role in dna synthesis .

Result of Action

5,6-Dihydrodeoxyuridine has been shown to inhibit the activity of catalase and other enzymes that hydrolyze hydrogen peroxide . This suggests that it may have antiviral properties.

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRLEURHMTTRX-SHYZEUOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydrodeoxyuridine | |

CAS RN |

5626-99-3 |

Source

|

| Record name | 5,6-DIHYDRODEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STE2XBS8PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)

![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)

![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)

amine](/img/structure/B2400918.png)

![N-(4-fluorobenzyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2400919.png)

![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)

![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)

![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)